

# An In-depth Technical Guide to 1,1-Dimethylurea (CAS 598-94-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Dimethylurea

Cat. No.: B1221719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Dimethylurea** (DMU), a versatile compound with significant applications in organic synthesis, pharmaceuticals, agriculture, and polymer science. This document details its chemical and physical properties, synthesis protocols, and its role in various chemical and biological processes.

## Chemical and Physical Properties

**1,1-Dimethylurea**, also known as N,N-Dimethylurea, is a white to off-white crystalline powder. [1][2] It is soluble in water and polar organic solvents.[3] Its key physicochemical properties are summarized in the tables below.

## Table 1: General and Physical Properties

| Property          | Value                                             | Source(s) |
|-------------------|---------------------------------------------------|-----------|
| CAS Number        | 598-94-7                                          | [3]       |
| Molecular Formula | C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> O    | [3]       |
| Molecular Weight  | 88.11 g/mol                                       | [4]       |
| Appearance        | White to off-white crystalline powder/solid       | [1][3]    |
| Melting Point     | 176 - 185 °C                                      | [5]       |
| Boiling Point     | 163.08 °C (estimate)                              | [2]       |
| Density           | 1.255 g/cm <sup>3</sup>                           | [6]       |
| Vapor Pressure    | 0.008 Pa at 25°C                                  | [2]       |
| Solubility        | Soluble in water; slightly soluble in alcohol.[6] | [3][6]    |

**Table 2: Thermodynamic Properties**

| Property                                                                            | Value           | Unit   | Source(s)           |
|-------------------------------------------------------------------------------------|-----------------|--------|---------------------|
| Standard Enthalpy of Combustion<br>( $\Delta cH^\circ$ solid)                       | -2004.80 ± 0.53 | kJ/mol | <a href="#">[7]</a> |
| Standard Gibbs Free Energy of Formation<br>( $\Delta fG^\circ$ )                    | 22.69           | kJ/mol | <a href="#">[7]</a> |
| Enthalpy of Formation<br>at Standard Conditions (gas,<br>$\Delta fH^\circ$ gas)     | -220.00 ± 1.10  | kJ/mol | <a href="#">[7]</a> |
| Enthalpy of Formation<br>at Standard Conditions (solid,<br>$\Delta fH^\circ$ solid) | -319.06 ± 0.68  | kJ/mol | <a href="#">[7]</a> |
| Enthalpy of Fusion at Standard Conditions<br>( $\Delta fusH^\circ$ )                | 13.34           | kJ/mol | <a href="#">[7]</a> |
| Enthalpy of Sublimation at Standard Conditions<br>( $\Delta subH^\circ$ )           | 93.50 ± 0.30    | kJ/mol | <a href="#">[7]</a> |

### Table 3: Toxicological Data

| Test      | Result       | Species | Source(s)           |
|-----------|--------------|---------|---------------------|
| LD50 Oral | > 2000 mg/kg | Rat     | <a href="#">[8]</a> |

## Experimental Protocols: Synthesis of 1,1-Dimethylurea

Several methods for the synthesis of **1,1-Dimethylurea** have been reported. Below are detailed protocols for two common laboratory-scale preparations.

## Synthesis from Dimethylamine and Nitrourea

This method involves the reaction of an aqueous solution of dimethylamine with nitrourea, leading to the formation of **1,1-dimethylurea** and the evolution of nitrous oxide.[1]

### Materials:

- Aqueous 25% dimethylamine solution
- Nitrourea
- Activated carbon
- 95% Ethanol
- Water
- Ice

### Equipment:

- 1.5 L beaker
- Heating mantle or water bath
- External cooling bath (e.g., water bath)
- Suction filtration apparatus (Buchner funnel, filter flask)
- Evaporating dish
- Steam bath
- Glass rod

### Procedure:

- In a 1.5 L beaker, dilute 191 mL (180 g, 1.0 mole) of 25% aqueous dimethylamine solution with 64 mL of water.
- Add 116 g (1.1 moles) of nitrourea to the diluted dimethylamine solution. The temperature of the mixture will spontaneously rise to 35–42 °C.[1]
- Warm the solution to 56–60 °C to initiate a vigorous reaction with the evolution of nitrous oxide.
- Maintain the reaction temperature below 70 °C for the first 5–7 minutes and below 85 °C for the following 5–7 minutes, using external cooling as needed.[1]
- After the initial vigorous reaction subsides (10–15 minutes), heat the mixture at 90–100 °C for an additional 15–20 minutes until gas evolution ceases completely.[1]
- Add approximately 1 g of activated carbon to the hot solution and filter it by suction while hot.
- Transfer the clear filtrate to an evaporating dish and concentrate it on a steam bath to remove most of the water, resulting in a viscous liquid (about 120 mL).
- Transfer the residual liquid to a beaker, rinsing the evaporating dish with 10 mL of water and adding it to the beaker.
- Add 50 mL of 95% ethanol to the beaker and warm to dissolve the contents.
- Cool the solution to 0 °C to induce crystallization.
- Break up the crystalline mass with a glass rod and collect the crystals by suction filtration.
- Wash the crystals on the filter with two portions of ice water.[1]
- Air-dry the product. The yield of **1,1-dimethylurea** is typically 35–40 g (40–45%). Further evaporation of the filtrate can yield an additional 15-20 g.[1]

## Synthesis from Sodium Cyanate and Dimethylamine

This industrial method involves the reaction of sodium cyanate with an aqueous solution of dimethylamine.[3]

**Materials:**

- Sodium cyanate (NaCNO)
- 40% aqueous dimethylamine solution
- Purified water
- (Optional: Benzaldehyde and Ascorbic acid as reaction control agents)
- (Optional: Sodium hypochlorite and 1% sodium bicarbonate solution for purification)

**Equipment:**

- Three-neck round-bottom flask
- Mechanical stirrer
- Thermometer
- Reflux condenser
- Heating mantle
- Rotary evaporator (for reduced pressure concentration)
- Centrifuge or filtration setup
- Vacuum oven

**Procedure:**

- Add 390 g (6 mol) of sodium cyanate and 150 mL of purified water to a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.[3]
- Begin stirring and heating the mixture.
- Add 676 g (6 mol) of 40% dimethylamine aqueous solution. For improved purity, this solution can contain small amounts of benzaldehyde and ascorbic acid.[3]

- Maintain the reaction at a constant temperature and stir for 2-3 hours.[3]
- After the reaction is complete, concentrate the mixture under reduced pressure.
- Cool the concentrated solution to induce crystallization.
- Separate the crystals by centrifugation or filtration.
- Recrystallize the product from water and dry it under vacuum to obtain **1,1-dimethylurea** as a white crystalline powder.[3]

## Applications and Experimental Workflows

**1,1-Dimethylurea** is a crucial intermediate in the synthesis of various compounds, including pharmaceuticals, herbicides, and polymers.[5][9]

### Synthesis of Arylurea Herbicides (e.g., Isoproturon)

**1,1-Dimethylurea** is a key precursor in the synthesis of several phenylurea herbicides. A general two-step method involves the carbonylation of an arylamine followed by reaction with dimethylamine. The following is a generalized procedure for the synthesis of 3-(4-Isopropylphenyl)-**1,1-dimethylurea** (Isoproturon).[5]

#### Step 1: Synthesis of Aryl Carbonylsulfenyl Chloride

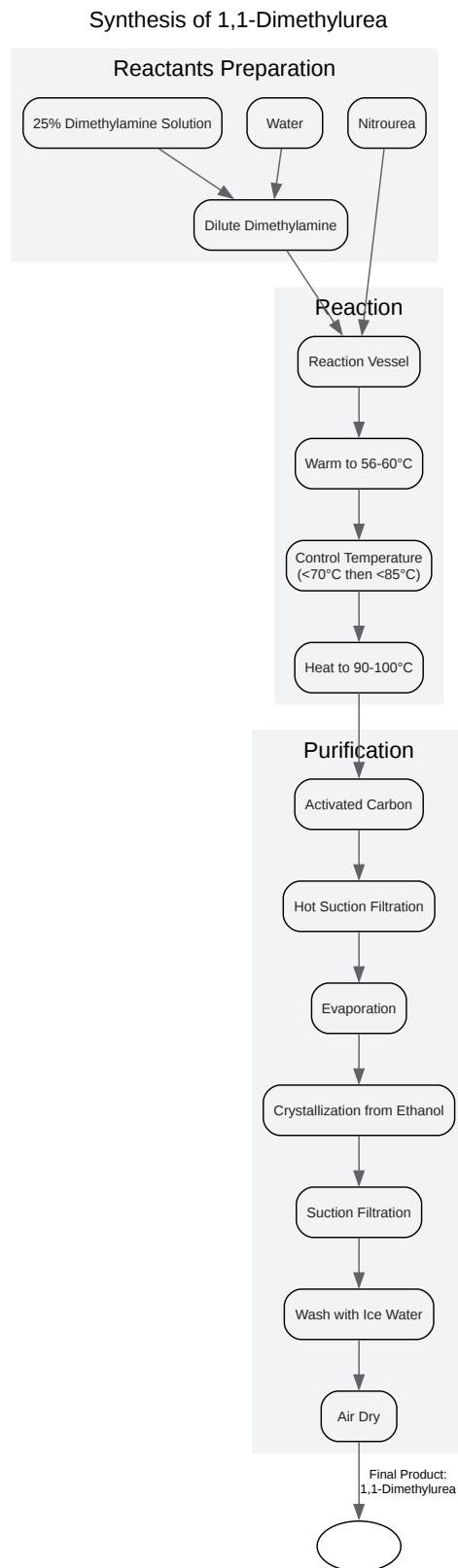
- React the corresponding arylamine (e.g., p-cumidine) with chlorocarbonylsulfenyl chloride in a nonpolar solvent like ethylene dichloride under a nitrogen atmosphere.[5]
- The reaction is typically carried out at elevated temperatures (e.g., ~85 °C) for a couple of hours.[5]

#### Step 2: Reaction with Dimethylamine

- The resulting aryl carbonylsulfenyl chloride is then reacted with an aqueous solution of dimethylamine.[5]
- This is a two-phase reaction, often catalyzed by a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA), at around 65 °C for several hours.[5]

- After the reaction, the organic layer is separated, dried, and concentrated.
- The crude product is then purified by crystallization from a suitable solvent like ethanol.[\[5\]](#)

## Role in Biochemical Studies: Protein Denaturation

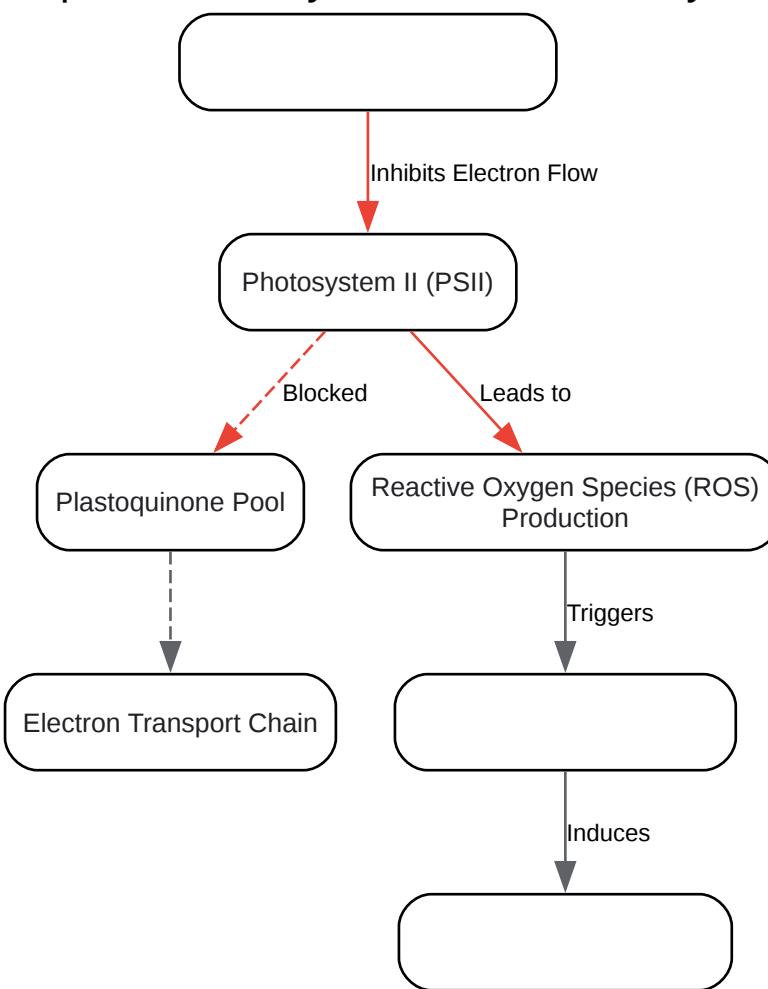

Urea and its derivatives, including **1,1-dimethylurea**, are widely used as chemical denaturants to study protein folding and stability.[\[10\]](#)[\[11\]](#) The mechanism of denaturation involves both direct and indirect interactions with the protein.

**Experimental Approach:** A common method to study protein denaturation is to monitor a change in a physical property of the protein (e.g., fluorescence, circular dichroism) as a function of the denaturant concentration.

- Prepare a series of solutions with varying concentrations of **1,1-dimethylurea** in a suitable buffer.
- Add a constant amount of the protein to each solution.
- Allow the samples to equilibrate.
- Measure the desired spectroscopic signal for each sample.
- Plot the signal versus the denaturant concentration to generate a denaturation curve, from which thermodynamic parameters of folding can be derived.

## Visualizations

### Synthesis Workflow: 1,1-Dimethylurea from Dimethylamine and Nitrourea


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,1-Dimethylurea**.

## Conceptual Signaling Pathway: Inhibition of Photosystem II

While a specific signaling pathway in drug development involving **1,1-dimethylurea** is not well-documented, its derivative, 3-(3,4-dichlorophenyl)-**1,1-dimethylurea** (DCMU), is a well-known inhibitor of photosystem II (PSII) in chloroplasts. This inhibition triggers a cascade of events within the plant cell, representing a clear signaling pathway.

### Conceptual Pathway of PSII Inhibition by DCMU



[Click to download full resolution via product page](#)

Caption: Inhibition of Photosystem II by a **1,1-dimethylurea** derivative.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 4. DIMETHYL UREA - Ataman Kimya [atamanchemicals.com]
- 5. Improved method for the preparation of 1,1-dimethyl-3-arylureas using chlorocarbonylsulfenyl chloride - Lookchem [lookchem.com]
- 6. Combinatorial Signal Integration by APETALA2/Ethylene Response Factor (ERF)-Transcription Factors and the Involvement of AP2-2 in Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydration and self-aggregation of a neutral cosolute from dielectric relaxation spectroscopy and MD simulations: the case of 1,3-dimethylurea - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07407C [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Dimethylurea (CAS 598-94-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221719#1-1-dimethylurea-cas-number-598-94-7>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)